molecular formula C6H11NO2 B14404456 N-But-2-en-1-ylglycine CAS No. 83768-90-5

N-But-2-en-1-ylglycine

Cat. No.: B14404456
CAS No.: 83768-90-5
M. Wt: 129.16 g/mol
InChI Key: LKQSFPOXQAQZJB-UHFFFAOYSA-N
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Description

N-But-2-en-1-ylglycine: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a but-2-en-1-yl group attached to the nitrogen atom of glycine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-But-2-en-1-ylglycine typically involves the reaction of glycine with but-2-en-1-yl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the amino group of glycine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-But-2-en-1-ylglycine undergoes various chemical reactions, including:

    Oxidation: The double bond in the but-2-en-1-yl group can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form the corresponding saturated compound.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used for oxidation reactions.

    Reduction: Hydrogenation using catalysts like palladium on carbon is a typical method for reducing the double bond.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of the saturated compound.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-But-2-en-1-ylglycine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-But-2-en-1-ylglycine involves its interaction with specific molecular targets. The but-2-en-1-yl group can participate in various chemical interactions, while the glycine moiety can interact with biological receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-But-2-en-1-ylalanine: Similar structure but with an alanine backbone.

    N-But-2-en-1-ylserine: Similar structure but with a serine backbone.

    N-But-2-en-1-ylcysteine: Similar structure but with a cysteine backbone.

Uniqueness: N-But-2-en-1-ylglycine is unique due to its specific combination of the but-2-en-1-yl group and glycine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

CAS No.

83768-90-5

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2-(but-2-enylamino)acetic acid

InChI

InChI=1S/C6H11NO2/c1-2-3-4-7-5-6(8)9/h2-3,7H,4-5H2,1H3,(H,8,9)

InChI Key

LKQSFPOXQAQZJB-UHFFFAOYSA-N

Canonical SMILES

CC=CCNCC(=O)O

Origin of Product

United States

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